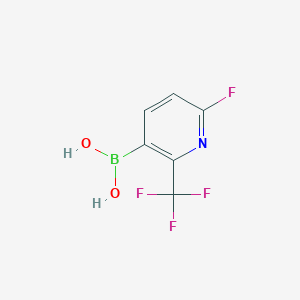

Ácido 6-fluoro-2-(trifluorometil)piridin-3-borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its application in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both fluorine and boronic acid groups in its structure makes it a versatile reagent in various chemical transformations.

Aplicaciones Científicas De Investigación

[6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction .

Mode of Action

In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex . This process, known as transmetalation, forms a new carbon-carbon bond . The 6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid, with its fluorine and trifluoromethyl groups, may influence the electronic properties of the resulting compound, potentially affecting its reactivity or stability .

Biochemical Pathways

Compounds synthesized through suzuki-miyaura coupling reactions have been used to inhibit various biological targets . The exact effects would depend on the nature of the other component of the coupling reaction.

Result of Action

The molecular and cellular effects of 6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid would depend on the specific context in which it is used. As a reagent in Suzuki-Miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds . The resulting compounds could have various effects depending on their structure and the biological context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as moisture and air .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid typically involves the introduction of boronic acid functionality into a fluorinated pyridine ring. One common method is the borylation of 6-fluoro-2-(trifluoromethyl)pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The scalability of the borylation reaction makes it feasible for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The fluorine atoms in the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to facilitate the borylation reaction.

Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide and sodium periodate.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Fluorinated Alcohols/Ketones: Formed through oxidation reactions.

Comparación Con Compuestos Similares

2-Fluoro-3-pyridineboronic acid: Similar in structure but lacks the trifluoromethyl group.

4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but is based on a phenyl ring instead of a pyridine ring.

6-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.

Uniqueness: [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid is unique due to the combination of fluorine and boronic acid functionalities in a single molecule. This combination enhances its reactivity and makes it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling .

Actividad Biológica

[6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid is a boronic acid derivative characterized by the presence of a pyridine ring substituted with fluorine and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various synthetic applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : C6H4BClF3NO2

- Molecular Weight : 208.91 g/mol

- CAS Number : 1150114-63-8

- Boiling Point : Not specified

- Storage Conditions : Store under inert atmosphere at -20°C

The mechanism of action of [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid involves its ability to form stable complexes with various biological targets. The boronic acid moiety interacts with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The presence of fluorine and trifluoromethyl groups enhances the compound's stability and reactivity, which is crucial for its biological activity.

Enzyme Inhibition

Research has indicated that [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid exhibits significant inhibitory effects on various enzymes. For instance, it has been studied for its potential to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation. A study demonstrated that fluorinated derivatives, including this compound, showed enhanced potency against HDACs compared to non-fluorinated counterparts, highlighting the positive impact of fluorination on biological activity .

Antiparasitic Activity

In a comparative analysis of different pyridine derivatives, [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid was shown to possess moderate antiparasitic activity against Plasmodium falciparum, with an EC50 value indicating effective inhibition at low concentrations. The incorporation of trifluoromethyl groups was found to enhance the compound's efficacy compared to similar structures lacking these substituents .

Case Studies

- Histone Deacetylase Inhibition :

- Antiparasitic Efficacy :

- In vitro tests demonstrated that derivatives with trifluoromethyl substitutions exhibited superior activity against P. falciparum. The study highlighted that modifications in the pyridine ring could lead to substantial changes in biological activity, emphasizing the importance of structural optimization in drug design .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF4NO2/c8-4-2-1-3(7(13)14)5(12-4)6(9,10)11/h1-2,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYJWVSYJDGQQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)F)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.